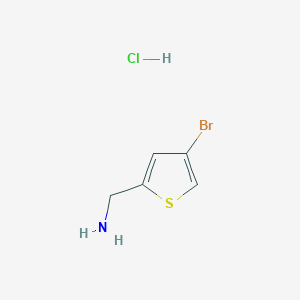

(4-Bromothiophen-2-YL)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBISERAPPQVAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656807 | |

| Record name | 1-(4-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171697-10-1 | |

| Record name | 1-(4-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromothiophen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromothiophen-2-YL)methanamine Hydrochloride: A Technical Guide for Chemical Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Thiophene Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thiophene nucleus holds a privileged position, valued for its unique electronic properties and its role as a bioisostere for the phenyl ring. This guide provides an in-depth technical overview of (4-Bromothiophen-2-YL)methanamine hydrochloride (CAS No. 1171697-10-1), a key building block for the synthesis of novel therapeutic agents. While this compound is a valuable intermediate, it is important to note that detailed experimental data on its physicochemical properties are not extensively available in the public domain. Therefore, this guide synthesizes known information with established principles of chemical reactivity and structure-activity relationships to provide a comprehensive resource for researchers. We will delve into its chemical identity, explore its reactivity, discuss its applications in drug discovery, and provide a framework for its safe handling and use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted aminothiophene, presenting as the hydrochloride salt of the parent amine. The presence of the bromine atom and the aminomethyl group at positions 4 and 2, respectively, of the thiophene ring provides two key points for molecular diversification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1171697-10-1 | [1] |

| Molecular Formula | C5H7BrClNS | [1] |

| Molecular Weight | 228.54 g/mol | [1] |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | [1] |

| Synonyms | (4-BROMOTHIOPHEN-2-YL)METHANAMINE HCL | [1] |

| Melting Point | Not available in published literature. | |

| Boiling Point | Not available in published literature. | |

| Solubility | Thiophene is generally soluble in organic solvents like ether and alcohol, but insoluble in water.[2] The hydrochloride salt form of amines is known to enhance aqueous solubility. |

A Note on Experimental Data: It is crucial to highlight that experimentally determined physical constants such as melting point and boiling point for this compound are not readily found in peer-reviewed literature or major chemical databases. Commercial suppliers often do not provide this information. Researchers should, therefore, determine these properties experimentally upon receipt of the compound. The hydrochloride salt is expected to be a crystalline solid with a relatively high melting point compared to its free base.

Spectral Data and Characterization

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of this compound. While a specific, published spectrum for this compound is not available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group. The two aromatic protons on the thiophene ring will likely appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm). The methylene protons of the aminomethyl group would likely appear as a singlet or a broad singlet, shifted downfield due to the adjacent nitrogen atom. The protons of the ammonium group may be observable as a broad singlet, and its chemical shift could be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the carbon atoms of the bromothiophen-2-yl-methanamine core. The carbon atoms of the thiophene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The methylene carbon of the aminomethyl group will appear in the aliphatic region, shifted downfield by the nitrogen atom.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. In an electrospray ionization (ESI) mass spectrum, the parent ion would be observed as the free amine, [(4-Bromothiophen-2-YL)methanamine+H]⁺, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations of the primary amine hydrochloride in the range of 3200-2800 cm⁻¹.

-

C-H stretching vibrations of the thiophene ring around 3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-N stretching vibrations around 1250-1020 cm⁻¹.

-

C-Br stretching vibrations typically appear in the fingerprint region below 700 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the bromo substituent on the thiophene ring and the primary aminomethyl group.

Figure 1: Key synthetic transformations of this compound.

3.1. Reactions at the Aminomethyl Group

The primary amine functionality, after neutralization of the hydrochloride salt, is a versatile nucleophile. It can readily participate in a variety of reactions to build more complex molecular architectures:

-

Amidation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields amide derivatives. This is a common strategy for introducing diverse side chains and modulating the physicochemical properties of a lead compound.

-

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of secondary or tertiary amines.

3.2. Reactions at the Bromo Substituent

The bromine atom on the thiophene ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halothiophenes in these reactions is well-documented, with 2-halothiophenes generally exhibiting higher reactivity than their 3-halo counterparts.

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful method for forming biaryl and heteroaryl-aryl linkages.

-

Stille Coupling: The coupling with organostannanes is another effective C-C bond-forming reaction.

-

Heck Reaction: This reaction with alkenes allows for the introduction of vinyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a route to aminothiophenes.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide array of approved drugs, demonstrating their importance in pharmaceutical research.[3] The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability, enhanced potency, and altered selectivity profiles.[4]

This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The ability to functionalize both the amine and the bromide allows for the rapid generation of a diverse set of molecules.

Structure-Activity Relationship (SAR) Studies: This building block is particularly useful in SAR studies. By keeping the bromothiophene core constant, medicinal chemists can systematically modify the amine functionality to probe interactions with a biological target. Conversely, the amine can be derivatized with a known pharmacophore, and the bromo position can be used to explore the impact of different substituents on activity and pharmacokinetic properties. While specific SAR studies detailing the use of this compound are not abundant in the public literature, the general principles of thiophene-based drug design are well-established.[5]

Synthesis and Purification

Figure 2: A plausible synthetic workflow for this compound.

A Conceptual Synthetic Protocol:

-

Bromination of Thiophene: Selective bromination of thiophene at the 4-position can be challenging. Direct bromination tends to occur at the more reactive 2- and 5-positions. A multi-step process involving protection and directed bromination might be necessary.

-

Formylation: Introduction of a formyl group at the 2-position of 4-bromothiophene could be achieved via a Vilsmeier-Haack reaction or by lithiation followed by quenching with dimethylformamide (DMF).

-

Reductive Amination: The resulting 4-bromo-2-thiophenecarboxaldehyde can then undergo reductive amination with an ammonia source (e.g., ammonium chloride) and a suitable reducing agent (e.g., sodium cyanoborohydride) to yield the primary amine.

-

Hydrochloride Salt Formation: The free base of (4-Bromothiophen-2-YL)methanamine would then be treated with hydrochloric acid (typically as a solution in an organic solvent like diethyl ether or dioxane) to precipitate the hydrochloride salt.

-

Purification: The final product would be purified by recrystallization from an appropriate solvent system to achieve the desired purity for research applications.

Note on Practical Synthesis: Researchers intending to synthesize this compound should conduct a thorough literature search for analogous transformations and perform careful reaction optimization and characterization at each step.

Safety, Handling, and Toxicology

6.1. Hazard Identification

Based on available safety data sheets from commercial suppliers, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.

6.3. Toxicological Profile

Detailed toxicological studies on this compound are not widely published. However, the toxicology of substituted thiophenes has been a subject of study, particularly in the context of drug metabolism and safety assessment. The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive intermediates, such as thiophene-S-oxides or epoxides, which may have toxicological implications.[7] A comprehensive safety evaluation of any novel compound derived from this starting material is essential.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel, biologically active molecules. Its value lies in the orthogonal reactivity of its amine and bromo functionalities, which allows for a high degree of molecular diversification. While there is a notable lack of publicly available, detailed experimental data for this specific compound, its chemical behavior can be reliably inferred from the well-established chemistry of aminothiophenes and bromothiophenes.

For researchers in drug discovery, this compound offers a gateway to new chemical space. The insights provided in this guide are intended to facilitate its effective use in the laboratory, from initial reaction planning to the consideration of the safety and toxicological profiles of its derivatives. As the quest for new therapeutics continues, the utility of versatile and well-characterized building blocks like this compound will undoubtedly grow, underscoring the need for continued research and data dissemination within the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]

- Shafiee, A., & Ghasemzadeh, F. (2014). Thiophene in medicinal chemistry. Journal of Heterocyclic Chemistry, 51(S1), E1-E21.

-

LabSolutions. (4-Bromothiophen-2-yl)methanamine, HCl. [Link]

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 100-110.

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

PubChem. This compound - Names and Identifiers. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1189-1214. [Link]

-

ResearchGate. (2015). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. [Link]

Sources

- 1. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. femaflavor.org [femaflavor.org]

A Senior Application Scientist's Technical Guide to (4-Bromothiophen-2-YL)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromothiophen-2-YL)methanamine hydrochloride is a pivotal heterocyclic building block, extensively utilized in medicinal chemistry and materials science. Its thiophene core, functionalized with a reactive aminomethyl group and a synthetically versatile bromine atom, offers a strategic scaffold for the elaboration of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, synthesis, characterization, and applications. We will explore the causality behind synthetic and analytical methodologies, offering field-proven insights to empower researchers in leveraging this valuable intermediate for accelerated discovery programs.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is registered under CAS Number 1171697-10-1.[1][2][3] Its structural and physicochemical properties are critical for planning reactions, purification, and formulation.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1171697-10-1 | [1][2][3] |

| Molecular Formula | C₅H₇BrClNS | [1][3] |

| Molecular Weight | 228.54 g/mol | [1][2][3] |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | [3] |

| Synonyms | 4-Bromo-2-thenylamine hydrochloride, 2-(Aminomethyl)-4-bromothiophene hydrochloride | [3] |

| Parent Compound | (4-Bromothiophen-2-yl)methanamine (CAS: 42282037) | [3] |

| Canonical SMILES | C1=C(SC=C1Br)CN.Cl | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |

The hydrochloride salt form is preferred in laboratory settings over the free base due to its enhanced crystalline nature, stability, and reduced volatility, which simplifies handling and weighing.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound originates from 4-bromo-2-thiophenecarboxaldehyde. The key transformation is a reductive amination, a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.

Workflow 1: Synthesis via Reductive Amination

Caption: Synthetic workflow for the title compound.

Causality Behind Experimental Choices:

-

Ammonia Source: Ammonium chloride (NH₄Cl) is often used as the ammonia source. In the presence of a mild base, it provides a controlled release of ammonia for imine formation, minimizing side reactions.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. Unlike the more reactive sodium borohydride (NaBH₄), these milder agents are selective for the protonated imine intermediate over the starting aldehyde. This selectivity is crucial as it allows the reduction to occur in situ as the imine is formed, maximizing the yield of the desired amine.

-

Salt Formation: The final step involves treating the purified free base with a solution of hydrogen chloride (HCl) in a non-polar solvent like diethyl ether or dioxane. This precipitates the stable, crystalline hydrochloride salt, facilitating easy isolation and purification by filtration.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust, self-validating system.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the two non-equivalent thiophene protons (aromatic region ~7.0-7.5 ppm), a singlet or AB quartet for the benzylic CH₂ group (~4.0-4.3 ppm), and a broad signal for the NH₃⁺ protons. |

| ¹³C NMR | Resonances for four distinct carbons of the thiophene ring (one brominated, one with the aminomethyl substituent, and two CH), plus a signal for the benzylic carbon. |

| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₅H₇BrNS. |

| FTIR | Characteristic N-H stretching bands for the primary ammonium salt, C-H aromatic and aliphatic stretches, and C-S stretching of the thiophene ring. |

The proton NMR spectrum is particularly diagnostic. The chemical shifts and coupling constants of the thiophene protons provide definitive proof of the 2,4-substitution pattern. For a definitive guide to interpreting common chemical shifts, authoritative databases are invaluable.[4]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The thiophene ring is a bioisostere of the benzene ring, often introduced to modulate physicochemical properties like solubility and metabolism, or to engage in specific interactions with biological targets.[5]

The primary amine serves as a handle for a multitude of chemical transformations, while the bromine atom is a key functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Role as a versatile intermediate in drug discovery.

This dual functionality allows for the rapid generation of compound libraries targeting a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and proteases.[5][6][7] The ability to explore chemical space from two distinct vectors on the same scaffold is a powerful strategy in modern hit-to-lead and lead optimization campaigns.[8][9]

Experimental Protocol: N-Acylation

This protocol details a standard, robust procedure for the acylation of the primary amine, a common first step in building more complex molecules.

Objective: To synthesize N-((4-bromothiophen-2-yl)methyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Suspension: Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration).

-

Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise. The triethylamine serves two purposes: it deprotonates the amine hydrochloride to the reactive free base and acts as a scavenger for the HCl generated during the acylation.

-

Acylation: While stirring at 0 °C, add acetyl chloride (1.05 eq) dropwise. A slight excess ensures full conversion of the starting amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure N-((4-bromothiophen-2-yl)methyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry as described in Section 3.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into novel chemical matter. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the design and synthesis of next-generation therapeutics and advanced materials.

References

-

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride | CAS 2244906-14-5. American Elements. [Link]

-

(4-Bromothiophen-2-yl)methanamine, HCl. LabSolutions. [Link]

-

This compound. PubChem. [Link]

-

4-Bromo-2,5-dimethoxyphenethylamine hydrochloride. PubChem. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. [Link]

-

2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. PubChem. [Link]

-

{[4-bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride, 95%. ePharmaLeads. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(4-bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride. PubChemLite. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

-

PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

-

In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists | Request PDF. ResearchGate. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

Sources

- 1. 1171697-10-1|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

The Synthetic Gateway to Novel Therapeutics: An In-depth Technical Guide to (4-Bromothiophen-2-YL)methanamine Hydrochloride

A Foreword for the Modern Drug Hunter: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the thiophene nucleus holds a privileged position, renowned for its versatile chemical reactivity and its presence in numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview of (4-Bromothiophen-2-YL)methanamine hydrochloride, a key intermediate that serves as a versatile linchpin for the synthesis of a diverse array of biologically active molecules. We will delve into its synthesis, characterization, and burgeoning applications, offering a practical roadmap for researchers, medicinal chemists, and professionals in drug development.

The Strategic Importance of the 4-Bromothiophen-2-ylmethanamine Moiety

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that imparts unique physicochemical properties beneficial for drug-receptor interactions.[1][2] The strategic placement of a bromine atom at the 4-position and an aminomethyl group at the 2-position of the thiophene ring creates a bifunctional molecule with immense synthetic potential. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the primary amine provides a nucleophilic center for the construction of amides, sulfonamides, and other key functional groups found in pharmacologically active compounds.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-bromothiophene-2-carboxaldehyde. The overall synthetic strategy involves the conversion of the aldehyde to the primary amine via reductive amination, followed by salt formation to yield the stable hydrochloride salt.

Synthesis of the Precursor: 4-Bromothiophene-2-carboxaldehyde

While 4-bromothiophene-2-carboxaldehyde is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the Vilsmeier-Haack formylation of 3-bromothiophene. This reaction introduces the formyl group (-CHO) at the adjacent 2-position of the thiophene ring.

Reductive Amination: From Aldehyde to Amine

The cornerstone of this synthesis is the reductive amination of 4-bromothiophene-2-carboxaldehyde. This one-pot reaction combines the aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent to form the desired primary amine.

Experimental Protocol: Reductive Amination of 4-Bromothiophene-2-carboxaldehyde

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-bromothiophene-2-carboxaldehyde (1.0 eq) and ammonium chloride (1.5-2.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (4-bromothiophen-2-yl)methanamine as an oil or solid. The crude product can be purified by column chromatography on silica gel if necessary.

Hydrochloride Salt Formation

To improve stability and handling properties, the free amine is converted to its hydrochloride salt.

Procedure:

-

Dissolve the crude or purified (4-bromothiophen-2-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Rationale Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred reducing agents for reductive amination because they are mild enough to not reduce the starting aldehyde but are effective at reducing the intermediate iminium ion.[3]

-

pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to promote imine formation without deactivating the amine nucleophile.

-

Salt Formation: The conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-oily free amine.

Visualizing the Workflow:

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of the final product is crucial for its use in subsequent synthetic steps. Below is a summary of the expected physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1171697-10-1 | [4] |

| Molecular Formula | C₅H₇BrClNS | [4] |

| Molecular Weight | 228.54 g/mol | [4] |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents |

Spectroscopic Data:

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.6 (br s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.

-

δ ~7.8 (s, 1H): Proton at the 5-position of the thiophene ring.

-

δ ~7.4 (s, 1H): Proton at the 3-position of the thiophene ring.

-

δ ~4.2 (q, J ≈ 5.5 Hz, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group, showing coupling to the ammonium protons.

Predicted ¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~140.0: C2 carbon of the thiophene ring (attached to the aminomethyl group).

-

δ ~130.0: C5 carbon of the thiophene ring.

-

δ ~125.0: C3 carbon of the thiophene ring.

-

δ ~110.0: C4 carbon of the thiophene ring (attached to bromine).

-

δ ~40.0: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2800-3100 cm⁻¹: N-H stretching of the ammonium group.

-

~1600 cm⁻¹: N-H bending of the ammonium group.

-

~1400-1500 cm⁻¹: C=C stretching of the thiophene ring.

-

~700-800 cm⁻¹: C-S stretching of the thiophene ring.

-

~600-700 cm⁻¹: C-Br stretching.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for accessing a wide range of molecular architectures with potential therapeutic applications. Its utility stems from the ability to independently functionalize the amine and the bromo-substituted positions.

Visualizing the Synthetic Utility:

Caption: Synthetic applications of this compound.

Kinase Inhibitors

A significant application of this scaffold is in the synthesis of kinase inhibitors. The aminomethyl group can be acylated to form an amide linkage, a common feature in many kinase inhibitors that interacts with the hinge region of the kinase domain. The bromo-substituted position can then be elaborated using palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the ATP-binding site.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are a major class of drug targets.[5] The thiophene scaffold can be incorporated into ligands for various GPCRs. The amine functionality allows for the introduction of pharmacophoric elements that can interact with key residues in the receptor binding pocket, while the 4-position can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas

The versatility of the (4-bromothiophen-2-yl)methanamine scaffold extends to other therapeutic areas, including but not limited to, the development of anti-inflammatory, antimicrobial, and antiviral agents. The ability to rapidly generate a library of analogs by varying the substituents at both the amine and the 4-position of the thiophene ring makes it an attractive starting point for lead optimization campaigns.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution of the reductive amination step, is accessible through established chemical transformations. The presence of two distinct reactive sites on the thiophene core provides a powerful platform for the generation of diverse molecular libraries, significantly aiding in the quest for novel and effective therapeutic agents. As the demand for innovative drug candidates continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly continue to expand.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (4-Bromothiophen-2-YL)methanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromothiophen-2-YL)methanamine hydrochloride is a key building block in medicinal chemistry. Its solubility characteristics are fundamental to its application in drug discovery and development, influencing formulation strategies, bioavailability, and process chemistry. This guide provides a comprehensive overview of the critical factors governing the solubility of this compound. It details robust, validated methodologies for solubility determination, explores the impact of pH and solvent composition, and discusses potential solid-state complexities such as polymorphism and salt disproportionation. The protocols and insights presented herein are designed to equip researchers with the necessary tools to accurately characterize and modulate the solubility of this and similar amine hydrochloride salts.

Introduction

This compound is a primary amine salt with a molecular formula of C5H7BrClNS and a molecular weight of 228.54 g/mol .[1][2] As a substituted thiophene derivative, it serves as a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of the parent amine.

A thorough understanding of solubility is paramount in early-stage drug development.[3] Poor solubility can lead to low and variable oral bioavailability, hindering clinical progression.[4][5] This guide addresses the core principles of solubility for an amine salt, using this compound as a model, and provides detailed experimental frameworks for its characterization.

Physicochemical Properties

Before delving into solubility, it is essential to understand the basic physicochemical properties of the molecule, which are available from public databases.[6]

| Property | Value | Source |

| Molecular Formula | C5H7BrClNS | PubChem CID: 44118266[1] |

| Molecular Weight | 228.54 g/mol | PubChem CID: 44118266[1] |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | PubChem CID: 44118266[1] |

| CAS Number | 1171697-10-1 | BLD Pharm[7] |

The key feature governing the solubility of this compound is the primary amine group. In the presence of hydrochloric acid, this basic amine is protonated, forming a water-soluble salt.[8][9] This acid-base chemistry dictates a strong dependence of solubility on pH.

Aqueous Solubility Profile

The solubility of an amine salt is not a single value but a profile that depends on the conditions of the aqueous medium, primarily pH and temperature.

pH-Dependent Solubility

The solubility of this compound is lowest at high pH, where the equilibrium shifts towards the non-ionized, less soluble free base form. Conversely, in acidic conditions (low pH), the compound exists predominantly in its protonated, highly soluble ionic form.[10] This relationship is fundamental to the behavior of most amine salts.[11]

The transition point in this solubility profile is related to the pKa of the primary amine. Below the pKa, the ionized form dominates, and above it, the neutral form prevails. For salts of weak bases, a critical parameter known as pHmax exists, which is the pH at which maximum solubility is achieved before the free base begins to precipitate.[12][13]

Illustrative Aqueous Solubility Data (Hypothetical)

| pH | Temperature (°C) | Solubility (mg/mL) | Dominant Species |

| 2.0 | 25 | > 100 | R-CH₂NH₃⁺ Cl⁻ |

| 4.0 | 25 | > 100 | R-CH₂NH₃⁺ Cl⁻ |

| 6.0 | 25 | 85 | R-CH₂NH₃⁺ Cl⁻ |

| 7.4 | 25 | 15 | R-CH₂NH₃⁺ Cl⁻ / R-CH₂NH₂ |

| 8.5 | 25 | < 1 | R-CH₂NH₂ (Free Base) |

| 10.0 | 25 | < 0.1 | R-CH₂NH₂ (Free Base) |

Note: This data is illustrative to demonstrate expected trends.

Common Ion Effect

At very low pH, the solubility of a hydrochloride salt can decrease due to the common ion effect.[11] The high concentration of chloride ions from the acidic medium can shift the dissolution equilibrium to the left, favoring the solid salt form and slightly reducing solubility.

Solubility in Organic and Co-Solvent Systems

While aqueous solubility is critical for physiological relevance, solubility in organic solvents is important for synthesis, purification, and certain formulation approaches.

Illustrative Organic Solvent Solubility (Hypothetical)

| Solvent | Temperature (°C) | Solubility Category | Rationale |

| DMSO | 25 | Very Soluble | Polar aprotic solvent, effective at solvating both ions. |

| Methanol | 25 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 25 | Sparingly Soluble | Lower polarity than methanol reduces solvation efficiency. |

| Acetonitrile | 25 | Slightly Soluble | Aprotic solvent with moderate polarity. |

| Dichloromethane | 25 | Insoluble | Nonpolar solvent, poor at solvating charged species. |

| Toluene | 25 | Insoluble | Nonpolar aromatic solvent. |

Experimental Methodologies

Accurate solubility determination requires robust and standardized methods. The equilibrium shake-flask method is a gold standard for thermodynamic solubility measurement.[14][15]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps for a reliable shake-flask experiment.

Caption: Equilibrium Shake-Flask Solubility Workflow.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from standard guidelines such as OECD Test Guideline 105.[16][17]

-

Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer or solvent.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Time-point sampling can be used to confirm that the concentration has plateaued.

-

Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification : Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.[18]

Critical Considerations in Solubility Assessment

Beyond pH and solvent, other phenomena can significantly impact solubility measurements and the long-term stability of the compound in formulations.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[19] These different forms can have distinct physical properties, including solubility and dissolution rate.[20] The thermodynamically stable polymorph typically has the lowest solubility, while metastable forms are more soluble.[5] It is crucial during drug development to identify and control the polymorphic form to ensure consistent product performance and bioavailability.[21]

Salt Disproportionation

Salt disproportionation is a process where a soluble salt form converts into its less soluble free base (or free acid).[22] This is a critical stability concern, especially in solid dosage forms.[23] The conversion is often mediated by moisture and can be triggered by alkaline excipients in a formulation, which can raise the local "microenvironmental pH" above the salt's pHmax.[12][24][25]

The risk of disproportionation can be visualized as follows:

Caption: Salt Disproportionation Pathway.

Conclusion

The solubility of this compound is a multi-faceted property governed by pH, temperature, solvent system, and solid-state characteristics. As an amine hydrochloride, it exhibits significantly higher solubility in acidic conditions due to the protonation of the amine functional group. A systematic characterization using standardized methods like the shake-flask protocol is essential for generating reliable data for drug development. Furthermore, an awareness of complex phenomena such as polymorphism and salt disproportionation is critical for designing stable and efficacious formulations. The principles and methodologies outlined in this guide provide a robust framework for scientists to navigate the challenges associated with the solubility of this and other ionizable pharmaceutical compounds.

References

- F. F. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272362/]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of drugs. Advanced Drug Delivery Reviews.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: ANDA Submissions — Refuse-to-Receive Standards.

- Hasan, M. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Drug Designing and Research. [URL: https://www.hilarispublisher.com/open-access/impact-of-polymorphism-and-particle-size-on-the-bioavailability-of-active-pharmaceutical-ingredients.pdf]

- PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. [URL: https://pharmacores.

- Xie, Y., Wu, Y., & Liu, J. (2024). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. PharmaExcipients. [URL: https://www.pharmaexcipients.

- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-20811-Heat-Stable-Amine-Salts-IC-Charge-Detector-ASMS2013-PN20811-EN.pdf]

- Phytosafe. (n.d.). OECD 105. [URL: https://www.phytosafe.com/en/oecd-105/]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44118266]

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0535-0006]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.com/Shake-Flask-Method.html]

- LabSolutions. (n.d.). (4-Bromothiophen-2-yl)methanamine, HCl. [URL: https://labsolutions.ca/4-bromothiophen-2-yl-methanamine-hcl-cas-1171697-10-1.html]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44118266]

- Li, S., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00373]

- Millington, C. R. (2013). Chemical analysis in amine system operations. EPTQ. [URL: https://www.eptq.

- Borysov, A. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-bsgrnbv6]

- Thakral, S., et al. (2018). Effect of excipient properties, water activity and water content on the disproportionation of a pharmaceutical salt. International Journal of Pharmaceutics. [URL: https://www.sciencedirect.com/science/article/abs/pii/S037851731830383X]

- Kelly, R. C., et al. (2015).

- Scribd. (n.d.). Amine System Analysis Guide. [URL: https://www.scribd.com/document/410320563/Amine-System-Analysis-Guide]

- University of Alberta. (n.d.). Isolation (Recovery) of amines. [URL: https://sites.ualberta.ca/~orglabs/procedures/Amine%20recovery.pdf]

- BenchChem. (n.d.). A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. [URL: https://www.benchchem.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?. [URL: https://www.quora.com/Why-do-amines-dissolve-in-hydrochloric-acid]

- Avdeef, A., & Tsinman, O. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/3836798/]

- Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization with Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c04374]

- National Center for Biotechnology Information. (n.d.). (5-Bromothiophen-2-yl)methanamine hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23130577]

- Sadu, S., & Tsinman, K. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.net/publication/51761858_Investigation_of_Solubility_and_Dissolution_of_a_Free_Base_and_Two_Different_Salt_Forms_as_a_Function_of_pH]

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.4%3A_The_Effects_of_pH_on_Solubility]

- BLD Pharm. (n.d.). This compound. [URL: https://www.bldpharm.com/products/1171697-10-1.html]

Sources

- 1. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1171697-10-1|this compound|BLD Pharm [bldpharm.com]

- 8. Isolation (Recovery) [chem.ualberta.ca]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 21. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 22. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. researchgate.net [researchgate.net]

- 25. pharxmonconsulting.com [pharxmonconsulting.com]

An In-depth Technical Guide to (4-Bromothiophen-2-YL)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic scaffolds, in particular, form the cornerstone of a vast array of approved drugs and clinical candidates. Among these, thiophene and its derivatives have garnered significant attention due to their versatile reactivity and ability to modulate pharmacological activity.[1][2] This technical guide provides a comprehensive overview of (4-Bromothiophen-2-YL)methanamine hydrochloride, a key intermediate whose structural and electronic properties make it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, a robust and scalable synthesis protocol, detailed analytical characterization, and its pivotal role in the synthesis of next-generation therapeutics, such as selective protein arginine methyltransferase 5 (PRMT5) inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a salt composed of the protonated (4-bromothiophen-2-yl)methanamine cation and a chloride anion. The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted at the 2-position with a methylamine group and at the 4-position with a bromine atom. This specific substitution pattern imparts a unique combination of steric and electronic features that are instrumental in its utility as a synthetic intermediate.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the facile introduction of additional molecular complexity. The primary amine functionality of the methylamine group serves as a key nucleophile for the formation of amides, sulfonamides, and other functional groups commonly found in bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction media.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇BrClNS | [3] |

| Molecular Weight | 228.54 g/mol | [3] |

| CAS Number | 1171697-10-1 | [3] |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | [3] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in water, methanol | General knowledge |

Synthesis Protocol: A Scalable and Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-bromothiophene-2-carbonitrile. This method, adapted from established patent literature, involves the reduction of the nitrile to the corresponding primary amine, followed by salt formation. The choice of a potent reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the nitrile. The subsequent treatment with hydrochloric acid ensures the formation of the stable and easily handled hydrochloride salt.

This protocol is designed to be self-validating, with in-process checks and final product characterization to ensure purity and identity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 4-Bromothiophene-2-carbonitrile

-

Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Rationale: Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. THF is an excellent solvent for this reaction due to its ability to solvate the aluminum species and its suitable boiling point for reflux.

-

-

Addition of Starting Material: Slowly add a solution of 4-bromothiophene-2-carbonitrile (1.0 equivalent) in anhydrous THF (100 mL) to the stirred suspension of LiAlH₄ at 0 °C.

-

Rationale: The slow, cooled addition is necessary to control the exothermic reaction between the nitrile and the hydride.

-

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Rationale: Heating to reflux ensures the complete reduction of the nitrile.

-

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is no longer visible.

Step 2: Work-up and Extraction

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Rationale: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

-

Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (4-bromothiophen-2-yl)methanamine.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (1.1 equivalents) dropwise. A precipitate will form.

-

Rationale: The use of HCl in an organic solvent ensures the precipitation of the hydrochloride salt, which is typically less soluble in non-polar organic solvents.

-

-

Isolation and Drying: Stir the suspension for 1 hour at room temperature. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of this compound. The following data are typical for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 (broad s) | Singlet | 3H | -N⁺H₃ | The acidic protons of the ammonium group are typically broad and downfield. |

| ~7.8 | Singlet | 1H | H-5 | The proton adjacent to the sulfur and the bromine-bearing carbon is deshielded. |

| ~7.4 | Singlet | 1H | H-3 | The proton on the carbon between the two substituents. |

| ~4.2 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the ammonium group are deshielded. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C2 | Carbon bearing the aminomethyl group, deshielded by the sulfur and the substituent. |

| ~129 | C5 | Aromatic carbon adjacent to sulfur. |

| ~125 | C3 | Aromatic carbon between the substituents. |

| ~110 | C4 | Carbon bearing the bromine atom, shielded by the halogen. |

| ~40 | -CH₂- | Aliphatic carbon of the methylamine group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2900-2800 | Medium | Aliphatic C-H stretch |

| 2800-2400 (broad) | Broad, Strong | N⁺-H stretch of the ammonium salt |

| ~1600 | Medium | C=C stretch of the thiophene ring |

| ~1450 | Medium | CH₂ scissoring |

| ~1050 | Strong | C-N stretch |

| ~700-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the mass of the free amine.

-

Expected [M+H]⁺ for the free amine (C₅H₆BrNS): 191.95 / 193.95 (due to bromine isotopes)

Predicted Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the bromine atom and cleavage of the methylamine group.

Applications in Drug Discovery: A Scaffold for PRMT5 Inhibitors

This compound has emerged as a critical building block in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers, making it an attractive therapeutic target.[4][5]

The thiophene core of this building block serves as a rigid scaffold that can be elaborated to interact with key residues in the active site of PRMT5. The 4-bromo position is often utilized for cross-coupling reactions to introduce larger aromatic or heterocyclic moieties that can occupy hydrophobic pockets within the enzyme. The 2-methylamine group provides a crucial attachment point for building out the rest of the inhibitor, often forming an amide or a similar linkage.

A notable example is the synthesis of MRTX1719, a potent and selective inhibitor of the PRMT5•MTA complex for the treatment of MTAP-deleted cancers.[4][6][7] The synthesis of such inhibitors often involves the coupling of this compound with a suitably functionalized carboxylic acid or other electrophile.

Caption: Role of this compound in PRMT5 inhibitor synthesis.

The structure-activity relationship (SAR) studies of thiophene-based PRMT5 inhibitors have shown that the nature of the substituent at the 4-position of the thiophene ring is critical for potency and selectivity.[8][9] The ability to easily modify this position via the bromo-substituent of the starting material makes this compound a highly valuable and versatile tool in the optimization of lead compounds.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its amine and bromide functionalities, provides a robust platform for the synthesis of complex molecular architectures. The scalable and validated synthesis protocol presented herein, along with the detailed analytical characterization, offers researchers a reliable foundation for their synthetic endeavors. The demonstrated application of this compound in the development of potent PRMT5 inhibitors highlights its significance in the pursuit of novel therapeutics for oncology and other disease areas. As the demand for novel chemical matter in drug discovery continues to grow, the utility of versatile and well-characterized building blocks like this compound will undoubtedly continue to expand.

References

-

Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

This compound. PubChem. [Link]

-

Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1. PubMed Central. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PubMed Central. [Link]

-

Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors. PubMed. [Link]

-

Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. PubMed. [Link]

- US Patent 9,216,968 B2.

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Acorn NMR. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. PubMed. [Link]

-

(4-bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride. PubChemLite. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Therapeutic importance of synthetic thiophene. ResearchGate. [Link]

-

Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. PubMed. [Link]

Sources

- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 2. rjpn.org [rjpn.org]

- 3. This compound | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the Physical Properties of (4-Bromothiophen-2-YL)methanamine Hydrochloride

This guide provides a comprehensive overview of the physical properties of (4-Bromothiophen-2-YL)methanamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of a molecule's physical characteristics in its journey from laboratory synthesis to potential therapeutic application, this document synthesizes known data with field-proven methodologies for empirical determination.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the class of brominated thiophene derivatives, a scaffold that has garnered considerable attention in medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Furthermore, the formulation of the active amine as a hydrochloride salt is a deliberate and strategic choice in pharmaceutical development. Converting amines to their hydrochloride salts is a common practice to enhance water solubility, which can be crucial for bioavailability.[3][4][5] This salt form often improves stability, shelf-life, and handling characteristics, transforming a potentially oily or unstable free base into a crystalline solid that is more amenable to formulation and manufacturing processes.[3][4][6][7]

This guide will delve into the known and determinable physical properties of this compound, providing both established data and robust protocols for its characterization.

Core Molecular and Physical Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and computed properties. These values are crucial for everything from stoichiometric calculations to interpreting analytical data.

| Property | Value | Source(s) |

| CAS Number | 1171697-10-1 | [8] |

| Molecular Formula | C₅H₇BrClNS | [9] |

| Molecular Weight | 228.54 g/mol | [8][9] |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | [9] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [8] |

Experimentally Determined Physical Properties: A Methodological Approach

Melting Point Determination

Causality of Experimental Choice: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities. The capillary method is a widely adopted, reliable, and cost-effective technique for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 10-20°C per minute for an initial approximate determination.

-

Refined Measurement: A second measurement is performed with a fresh sample, with the temperature ramp slowed to 1-2°C per minute as it approaches the previously determined approximate melting point.

-

Recording Data: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Profiling

Causality of Experimental Choice: Solubility is a critical parameter for drug development, influencing everything from in vitro assay design to in vivo absorption. The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust measure of a compound's intrinsic solubility in a given solvent system.

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and 0.1 N HCl (to simulate gastric fluid).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, the samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, allow for the unambiguous assignment of the compound's structure.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The resulting spectra are analyzed to assign the signals to the corresponding protons and carbons in the molecule. Key features to look for include the characteristic signals of the thiophene ring protons, the methylene protons adjacent to the amine, and the effect of the hydrochloride salt on the amine proton signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy